molecular formula C8H12 B054767 2,3-Dimethyl-1,3-cyclohexadiene CAS No. 4430-91-5

2,3-Dimethyl-1,3-cyclohexadiene

Cat. No.: B054767
CAS No.: 4430-91-5
M. Wt: 108.18 g/mol
InChI Key: LYIAPOCBDHFNSZ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,3-cyclohexadiene is an organic compound with the molecular formula C8H12. It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the cyclohexadiene ring.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,3-cyclohexadiene involves the formation of a dimeric intermediate in the presence of potassium tert-butoxide (t-BuOK), which then evolves to form the self-condensation product in an acidic medium .

Safety and Hazards

2,3-Dimethyl-1,3-cyclohexadiene is flammable and poses a risk of ignition. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back. Containers may explode when heated .

Future Directions

The future directions for the study and application of 2,3-Dimethyl-1,3-cyclohexadiene could involve further exploration of its synthesis, reactivity, and bioactivities . Additionally, its mechanism of action could be further investigated to understand its behavior in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-1,3-cyclohexadiene can be synthesized through several methods. One common approach involves the dehydrobromination of 3-bromo-2,3-dimethylcyclohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve catalytic dehydrogenation of 2,3-dimethylcyclohexane. This process requires the use of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,3-cyclohexadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of platinum or palladium catalysts.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: 2,3-Dimethylcyclohexane.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dimethylcyclohexa-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIAPOCBDHFNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethyl-1,3-cyclohexadiene
Reactant of Route 2
2,3-Dimethyl-1,3-cyclohexadiene
Reactant of Route 3
2,3-Dimethyl-1,3-cyclohexadiene
Reactant of Route 4
2,3-Dimethyl-1,3-cyclohexadiene
Reactant of Route 5
2,3-Dimethyl-1,3-cyclohexadiene
Reactant of Route 6
2,3-Dimethyl-1,3-cyclohexadiene
Customer
Q & A

Q1: How can 2,3-dimethyl-1,3-cyclohexadiene be synthesized using a Diels-Alder reaction?

A1: this compound can be synthesized through a Diels-Alder reaction with interesting mechanistic variations.

    Q2: What are the potential applications of this compound in synthetic chemistry?

    A2: this compound serves as a valuable building block in organic synthesis:

      Q3: What is the historical significance of this compound?

      A: this compound, also referred to as Cantharene, holds historical significance in the field of terpene chemistry. It was first isolated and characterized from the chanterelle mushroom (Cantharellus cibarius) [], which led to its name. This discovery contributed to understanding the diverse array of hydrocarbons present in natural sources and their relationship to terpenes, a significant class of natural products. This historical context underscores the continuous exploration and understanding of naturally occurring compounds and their potential applications in various fields.

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